molecular formula C5H11NS2 B1230650 N-(2-mercaptoethyl)-1,3-thiazolidine CAS No. 317803-03-5

N-(2-mercaptoethyl)-1,3-thiazolidine

Cat. No. B1230650
CAS RN: 317803-03-5
M. Wt: 149.3 g/mol
InChI Key: QZSFSYKRUWBUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-mercaptoethyl)-1,3-thiazolidine (MTZ) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTZ belongs to the thiazolidine family, which comprises of compounds that contain a thiazolidine ring. MTZ is a sulfur-containing compound that has a thiazolidine ring and a mercapto group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.

properties

IUPAC Name

2-(1,3-thiazolidin-3-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c7-3-1-6-2-4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSFSYKRUWBUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392679
Record name N-(2-mercaptoethyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-mercaptoethyl)-1,3-thiazolidine

CAS RN

317803-03-5
Record name N-(2-mercaptoethyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the odor profile of N-(2-mercaptoethyl)-1,3-thiazolidine?

A1: N-(2-mercaptoethyl)-1,3-thiazolidine possesses a potent, roasty aroma described as being similar to popcorn. [, ] This is particularly interesting because it was identified as a key aroma compound formed during the Maillard reaction. [] The Maillard reaction is a complex series of chemical reactions between sugars and amino acids that occurs upon heating, contributing significantly to the flavor and aroma of cooked foods.

Q2: How was the structure of N-(2-mercaptoethyl)-1,3-thiazolidine confirmed, and what is its odor threshold?

A2: Researchers used a combination of high-resolution mass spectrometry and nuclear magnetic resonance experiments to elucidate the structure of this novel aroma compound. [] To confirm their findings, they synthesized N-(2-mercaptoethyl)-1,3-thiazolidine, verifying its identity. Notably, this compound exhibits an exceptionally low odor threshold of 0.005 ng/L in the air, highlighting its potency as an aroma molecule. []

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